molecular formula C19H22FN7O2 B2880593 1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1207045-49-5

1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide

Cat. No.: B2880593
CAS No.: 1207045-49-5
M. Wt: 399.43
InChI Key: AVRBSSDQCJWKAO-UHFFFAOYSA-N
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Description

Structurally, it features a 4-fluorophenyl group at position 1, a (2-hydroxyethyl)amino substituent at position 4, and a piperidine-4-carboxamide moiety at position 4. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the (2-hydroxyethyl)amino group may improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-4-(2-hydroxyethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O2/c20-13-1-3-14(4-2-13)27-18-15(11-23-27)17(22-7-10-28)24-19(25-18)26-8-5-12(6-9-26)16(21)29/h1-4,11-12,28H,5-10H2,(H2,21,29)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBSSDQCJWKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Position 1 Substituent Position 4 Substituent Position 6 Substituent Notable Properties/Bioactivity
Target Compound: 1-(1-(4-Fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide 4-Fluorophenyl (2-Hydroxyethyl)amino Piperidine-4-carboxamide Hypothesized enhanced solubility (hydroxyethyl) and kinase selectivity (fluorophenyl)
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide () Methyl Piperidine-4-carboxamide Simpler structure; potential baseline kinase inhibition but lower solubility
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () 4-Fluoro-2-hydroxyphenyl 6-tert-Butyl Increased steric bulk (tert-butyl) may reduce cellular uptake; hydroxyl enhances polarity
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide () 4-Ethylphenoxy N-(4-Fluorobenzyl) Ethylphenoxy group may confer membrane permeability; fluorobenzyl enhances target affinity
2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one () 3-Fluoro-4-morpholinophenyl Chromenone-linked ethyl Morpholino and fluorophenyl groups suggest kinase or ferroptosis modulation

Key Observations

Substituent-Driven Solubility: The target compound’s (2-hydroxyethyl)amino group likely improves aqueous solubility compared to methyl () or tert-butyl () substituents .

Target Selectivity : The 4-fluorophenyl group in the target compound mirrors substituents in and , which are associated with enhanced binding to kinases or ferroptosis-related targets .

Bioactivity Trends : Compounds with fluorinated aryl groups (e.g., ) demonstrate activity in cancer models, possibly via ferroptosis induction or kinase inhibition .

Preparation Methods

Construction of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under basic conditions. Microwave-assisted heating in ethanol with sodium ethoxide (10 mol%) at 150°C for 30 minutes yields 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (46–59% yield). Alternative protocols using triethyl orthoacetate in refluxing ethanol (10 hours) achieve similar cyclization efficiency.

Key reaction parameters :

  • Solvent: Ethanol
  • Base: Sodium ethoxide
  • Temperature: 150°C (microwave) or reflux (conventional)
  • Yield: 46–59%

Functionalization with (2-Hydroxyethyl)Amino Group

The 4-position of the pyrazolo[3,4-d]pyrimidine core is aminated using 2-aminoethanol under Buchwald-Hartwig conditions. A mixture of Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv.) in toluene at 110°C for 24 hours introduces the (2-hydroxyethyl)amino group with 65–78% yield. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to amination improves regioselectivity and prevents side reactions.

Protection-deprotection sequence :

  • Protection: 2-aminoethanol + TBSCl (1.2 equiv.), imidazole (2.5 equiv.) in DMF, 25°C, 12 hours (92% yield).
  • Amination: As above, followed by TBAF (tetrabutylammonium fluoride) in THF for deprotection (89% yield).

Final Assembly and Purification

The intermediate 1-(1-(4-fluorophenyl)-4-((2-(tert-butyldimethylsilyloxy)ethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is deprotected using TBAF (1.5 equiv.) in THF at 0°C to room temperature for 2 hours, yielding the target compound. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol/water (7:3) affords the final product in >95% purity.

Characterization data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.82 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.10 (br s, 1H, NH), 4.90 (t, J = 5.5 Hz, 1H, OH), 3.75–3.68 (m, 2H, CH₂OH), 3.55–3.48 (m, 2H, NCH₂), 3.30–3.25 (m, 4H, piperidine-H), 2.85–2.78 (m, 2H, piperidine-H), 1.95–1.85 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calculated for C₂₂H₂₅FN₈O₂ [M+H]⁺: 477.2064; found: 477.2068.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Core Formation Microwave, 46–59% yield Conventional, 51–62% yield
C–N Coupling Pd/Xantphos, 89% yield Pd/BINAP, 72% yield
Amination Efficiency 78% (protected) 65% (unprotected)
Overall Yield 32–41% 25–34%

Method A’s microwave-assisted cyclization and protective group strategy outperforms conventional heating in yield and regioselectivity.

Challenges and Mitigation Strategies

  • Regioselectivity in amination : Competing reactions at N1 and C3 positions are minimized using bulky ligands (Xantphos) and low-temperature deprotection.
  • Solubility issues : Intermediate pyrazolopyrimidines exhibit poor solubility in MTBE; DMF or DMSO is preferred for coupling steps.
  • Byproduct formation : Column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) removes residual tert-butyl or acetylated byproducts.

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